molecular formula C13H18N2O3 B13862946 3-Hydroxymelatonin

3-Hydroxymelatonin

Cat. No.: B13862946
M. Wt: 250.29 g/mol
InChI Key: DWMWOUAIGKAJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

This compound is synthesized through the action of melatonin 3-hydroxylase, a member of the 2-oxo-glutarate-dependent enzyme family . This enzyme catalyzes the hydroxylation of melatonin to produce this compound. The reaction conditions typically involve the presence of the enzyme, melatonin as the substrate, and appropriate cofactors and conditions to facilitate the reaction.

Chemical Reactions Analysis

3-Hydroxymelatonin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include AFMK and other hydroxylated derivatives .

Scientific Research Applications

3-Hydroxymelatonin has a wide range of scientific research applications:

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

N-[2-(3-hydroxy-5-methoxy-1,2-dihydroindol-3-yl)ethyl]acetamide

InChI

InChI=1S/C13H18N2O3/c1-9(16)14-6-5-13(17)8-15-12-4-3-10(18-2)7-11(12)13/h3-4,7,15,17H,5-6,8H2,1-2H3,(H,14,16)

InChI Key

DWMWOUAIGKAJNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1(CNC2=C1C=C(C=C2)OC)O

Origin of Product

United States

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